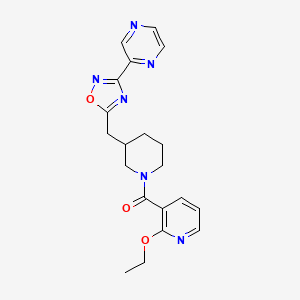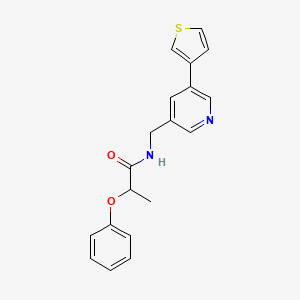
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound’s structure, has been highlighted in recent literature . Protocols for the functionalizing deboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis, have also been developed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For instance, one study reported the crystal structure of a compound with the formula C17H12N6 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, organoboron compounds, which could be part of the compound’s structure, can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in various studies . For instance, one study reported the crystal structure of a compound with the formula C17H12N6 .Scientific Research Applications
Gastric Acid Antisecretory Activity
- Research indicates that related compounds of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been explored for their gastric acid antisecretory activity. For instance, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which share a structural similarity, have shown promising results against histamine-induced gastric acid secretion (Ueda et al., 1991).
Synthesis and Structural Analysis
- Studies have been conducted on the synthesis and reactions of similar compounds, providing insights into their structural characteristics and potential applications in various fields (Harutyunyan et al., 2015).
Antiviral and Antimicrobial Properties
- Certain derivatives of this compound class have been evaluated for their antiviral properties. For example, the synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and its reactions with nucleophiles for antiviral evaluations have been documented (Sayed & Ali, 2007).
- Additionally, some analogs have shown inhibitory activity against microbes like Escherichia coli and Shigella boydii, as well as antifungal effects (Atta-ur-rahman et al., 1997).
Crystal Structure Analysis
- The crystal structure of compounds similar to 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has been studied, providing valuable information on their molecular conformation and potential applications in materials science (Kang et al., 2015).
Pharmacokinetics and Metabolism
- Research into the pharmacokinetics and metabolism of related propanamides has shed light on their absorption, distribution, metabolism, and excretion in biological systems. This research is crucial for understanding the potential therapeutic applications of these compounds (Wu et al., 2006).
Chemical Synthesis and Properties
- Investigations into the synthesis of derivatives like 2-methyl-4-oxo-4 H -1-benzopyrans and their reactions have provided insights into the chemical properties and potential applications of these compounds (Ibrahim et al., 2002).
Sensor Applications
- Some derivatives of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been explored as fluorescent chemosensors, useful in distinguishing between normal and cancer cells based on pH levels (Dhawa et al., 2020).
properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-18-5-3-2-4-6-18)19(22)21-11-15-9-17(12-20-10-15)16-7-8-24-13-16/h2-10,12-14H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCRRJSFOQACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2991966.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991968.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2991970.png)
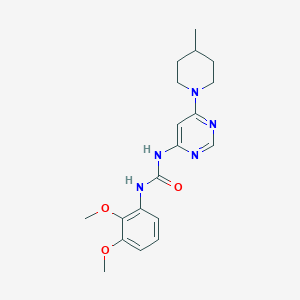
amine hydrobromide](/img/no-structure.png)

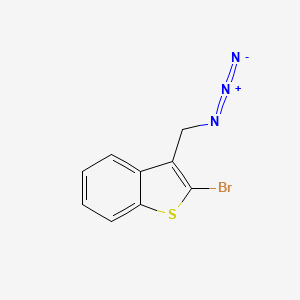
![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)

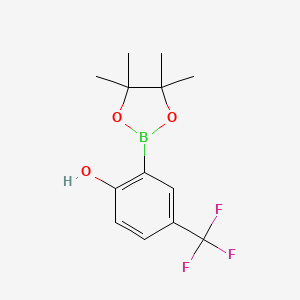
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)
